An In-depth Technical Guide to Deltamethrinic Acid: Chemical Structure and Properties
An In-depth Technical Guide to Deltamethrinic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamethrinic acid, systematically known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, is a key chiral intermediate in the synthesis of deltamethrin (B41696), a potent and widely used synthetic pyrethroid insecticide.[1] Understanding the chemical structure and properties of deltamethrinic acid is crucial for the development of efficient synthesis routes for deltamethrin and for studying its metabolism and environmental fate. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of deltamethrinic acid.
Chemical Structure
The chemical structure of deltamethrinic acid is characterized by a cyclopropane (B1198618) ring substituted with a carboxylic acid group, two methyl groups at the C2 position, and a 2,2-dibromovinyl group at the C3 position. The specific stereoisomer relevant to the synthesis of deltamethrin is the (1R,3R) configuration.
Caption: Chemical structure of (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid.
Chemical and Physical Properties
Deltamethrinic acid is a white solid with the molecular formula C₈H₁₀Br₂O₂.[2][3] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀Br₂O₂ | [2][3] |
| Molecular Weight | 297.97 g/mol | [1][2][3] |
| CAS Number | 53179-78-5 | [1] |
| Systematic Name | (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Appearance | White solid | |
| Melting Point | 108-111 °C (for the cis-isomer) | [2][4][5] |
| Boiling Point (Predicted) | 326.4 ± 32.0 °C | [1][2][5] |
| Density (Predicted) | 1.993 ± 0.06 g/cm³ | [1][2][4] |
| pKa (Predicted) | 3.94 ± 0.42 | [2] |
| XLogP3 (Computed) | 3.4 | [6][7] |
| Solubility | Exhibits hydrophobic character. | [3] |
Synthesis of Deltamethrinic Acid
The synthesis of (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a multi-step process. A common route starts from methyl (1R)-cis-chrysanthemate.[8]
Caption: General workflow for the synthesis of deltamethrinic acid.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, based on established synthetic routes.[8]
Step 1: Ozonolysis of Methyl (1R)-cis-chrysanthemate
-
Dissolve methyl (1R)-cis-chrysanthemate in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until the starting material is consumed (monitored by TLC).
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) to work up the ozonide intermediate.
-
Isolate and purify the resulting methyl-(1R)-cis-caronaldehyde.
Step 2: Wittig-type Reaction
-
To a solution of triphenylphosphine (2 equivalents) in dry dichloromethane, add carbon tetrabromide (1.2 equivalents) at 0 °C.
-
Stir the mixture for a short period, then add a solution of methyl-(1R)-cis-caronaldehyde (1 equivalent) in dry dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Step 3: Hydrolysis and Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Add a mixture of acetic acid, concentrated hydrobromic acid, and water to the residue.
-
Reflux the mixture for several hours to effect hydrolysis of the ester.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and then extract with a dilute aqueous solution of sodium hydroxide.
-
Separate the aqueous layer, cool it in an ice bath, and carefully acidify with a mineral acid (e.g., HCl) to precipitate the deltamethrinic acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent such as hexane.[2]
Spectroscopic Properties
Detailed spectroscopic data for deltamethrinic acid is essential for its characterization. While publicly available spectra are limited, the expected spectral features can be predicted based on its structure.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopropane ring, the vinyl proton, and the methyl groups. The chemical shifts and coupling constants will be characteristic of the rigid cyclopropane structure and the stereochemistry of the substituents.
13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the carbons of the dibromovinyl group, the cyclopropane ring carbons, and the two methyl carbons.[6] The chemical shift of the carbonyl carbon is expected in the region typical for carboxylic acids (around 170-180 ppm).
Infrared (IR) Spectroscopy: The IR spectrum of deltamethrinic acid will be characterized by a broad O-H stretching band for the carboxylic acid group (typically in the 2500-3300 cm⁻¹ region) and a strong C=O stretching absorption (around 1700 cm⁻¹).[9][10] Other significant peaks will include C-H stretching and bending vibrations, and C-Br stretching vibrations. A vapor phase IR spectrum is noted as being available in the SpectraBase database.[6]
Mass Spectrometry: Mass spectral analysis, such as GC-MS, can be used to determine the molecular weight and fragmentation pattern of deltamethrinic acid.[6] The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the loss of bromine atoms, the carboxyl group, and other fragments.
Conclusion
This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of deltamethrinic acid. The provided data and protocols are intended to be a valuable resource for researchers and professionals involved in the synthesis of pyrethroid insecticides and related chemical research. The structural and spectroscopic information is fundamental for the unambiguous identification and characterization of this important synthetic intermediate.
References
- 1. 1R,3R-dibromo chrysanthemic acid,1R,3R-2,2-dimethyl-3-(2,2-dibromovinyl cyclopropane carboxylic acid [chembk.com]
- 2. 3-(2,2-DIBROMOVINYL)-2,2-DIMETHYL-(1-CYCLOPROPANE)CARBOXYLIC ACID (CIS ISOMER) POR CAS#: 63597-73-9 [m.chemicalbook.com]
- 3. Buy 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 59952-39-5 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 12525241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 181248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
